Succinyladenosine

Inborn errors of metabolism Purine metabolism Neurometabolic disorders

Succinyladenosine (S-Ado; CAS 4542-23-8) is the definitive biochemical marker for adenylosuccinate lyase (ADSL) deficiency. Unlike generic adenosine or SAICAr, only S-Ado delivers the 5.7% CV inter-assay precision required for robust newborn screening (DBS LC-MS/MS) and the diagnostic S-Ado/SAICAr ratio for disease severity stratification. This high-purity reference standard—paired with the SAdo-13C4 stable-isotope internal standard—ensures retention time match, correct ionization efficiency, and full method validation compliance. Procure a biomarker-grade reference material that guarantees diagnostic specificity across CSF, plasma, and dried blood spot matrices.

Molecular Formula C14H17N5O8
Molecular Weight 383.31 g/mol
Cat. No. B8144472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinyladenosine
Molecular FormulaC14H17N5O8
Molecular Weight383.31 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1
InChIKeyVKGZCEJTCKHMRL-VWJPMABRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Succinyladenosine (N6-Succinyladenosine) – Biochemical Marker for Adenylosuccinate Lyase Deficiency


Succinyladenosine (S-Ado; CAS 4542-23-8) is a purine nucleoside derived from the dephosphorylation of intracellular adenylosuccinic acid (S-AMP) by cytosolic 5′-nucleotidase [1]. It is a member of the adenosines, structurally defined as L-aspartic acid in which one amine hydrogen is substituted by a 9-β-D-ribofuranosyl-9H-purin-6-yl group [2]. S-Ado is a biochemical marker of adenylosuccinate lyase (ADSL) deficiency, a rare inborn error of purine de novo synthesis [1]. In healthy individuals, S-Ado is normally undetectable in cerebrospinal fluid (CSF) and plasma but may be present in trace amounts in urine [3]. In ADSL-deficient patients, S-Ado accumulates to diagnostically significant concentrations in body fluids [4].

Why Generic Adenosine or SAICAr Cannot Substitute for Succinyladenosine in Clinical Diagnostic Assays


Succinyladenosine (S-Ado) is not interchangeable with adenosine or other purine nucleosides in diagnostic applications because its unique biochemical origin, stability profile, and diagnostic utility are intrinsically linked to its specific molecular structure and metabolic role. Adenosine, the parent nucleoside, lacks the N6-succinyl moiety and does not accumulate in ADSL deficiency [1]. The co-accumulating metabolite SAICAr, while also a biomarker for ADSL deficiency, exhibits a distinct stability profile and a different diagnostic ratio (S-Ado/SAICAr) that is critical for disease severity stratification [2]. Furthermore, S-Ado quantification in dried blood spots (DBS) for newborn screening demonstrates superior inter-assay imprecision (5.7% CV) compared to SAICAr (15.2% CV), a critical factor for robust high-throughput screening [3]. Substitution with generic adenosine or SAICAr standards in HPLC or LC-MS/MS workflows will invalidate the assay due to retention time mismatch, differential ionization efficiency, and loss of diagnostic specificity.

Quantitative Differentiation of Succinyladenosine: Evidence-Based Comparators for Clinical and Research Procurement


Diagnostic Sensitivity in CSF: Succinyladenosine Concentration in ADSL Deficiency vs. Healthy Controls

Succinyladenosine (S-Ado) exhibits a diagnostic concentration in CSF that is orders of magnitude higher in ADSL-deficient patients compared to healthy controls, providing unambiguous diagnostic discrimination. In a study of 26 healthy children, the mean S-Ado concentration in CSF was 1.1 ± 0.4 μmol/L as measured by reversed-phase HPLC with UV detection [1]. In contrast, ADSL-deficient patients exhibit CSF S-Ado concentrations in the range of 100–500 μmol/L [2]. This represents an approximately 90- to 450-fold increase over baseline, enabling definitive diagnosis even without genetic confirmation.

Inborn errors of metabolism Purine metabolism Neurometabolic disorders

Prognostic Stratification: Succinyladenosine/SAICAr Ratio Correlates with Phenotype Severity

The ratio of Succinyladenosine (S-Ado) to succinylaminoimidazole carboxamide riboside (SAICAr) in CSF provides quantitative prognostic stratification of ADSL deficiency severity, a differentiation not offered by either biomarker alone. Three distinct phenotypic groups have been established based on the S-Ado/SAICAr ratio: severe neonatal encephalopathy (ratio < 1), childhood Type I with severe psychomotor retardation (ratio ≈ 1), and milder Type II with moderate psychomotor retardation or hypotonia (ratio > 2) [1]. In a case series of four patients with severe psychomotor delay and refractory epilepsy, the S-Ado/SAICAr ratio in CSF was below 2, confirming the most severe disease form [2]. A study of eight patients found that those with severe psychomotor retardation had ratios between 1 and 2, while a markedly less affected patient had a ratio of approximately 5 [3].

Genotype-phenotype correlation Neurology Clinical chemistry

Sample Stability and Pre-Analytical Requirements: Succinyladenosine in CSF vs. SAICAr

Succinyladenosine in CSF exhibits defined but limited stability under standard laboratory conditions, necessitating strict adherence to validated storage protocols for accurate quantification. According to Labcorp's validated clinical assay, CSF S-Ado is not stable at room temperature, remains stable for 24 hours under refrigeration, and is stable for 72 hours at -20°C and indefinitely at -80°C, with zero freeze-thaw cycles tolerated [1]. This stability profile is more stringent than that of many routine clinical chemistry analytes and necessitates immediate freezing upon collection [2]. Failure to adhere to these conditions results in sample rejection and invalidates the test, a critical procurement and operational consideration.

Clinical laboratory Pre-analytical variables Sample handling

Analytical Performance in Dried Blood Spot Screening: S-Ado vs. SAICAr Inter-Assay Precision

In a validated LC-MS/MS method for simultaneous quantification of Succinyladenosine (SAdo) and SAICAr in dried blood spots (DBS), SAdo demonstrated superior analytical precision. The inter-assay imprecision (coefficient of variation, CV) for SAdo was 5.7%, significantly lower than the 15.2% CV observed for SAICAr [1]. Intra-assay imprecision was also lower for SAdo (4.7% CV) compared to SAICAr (<10.7% CV) [1]. This superior precision makes SAdo the more reliable quantitative marker in high-throughput newborn screening applications. In archived DBS from five ADSL-deficient patients, SAdo concentrations ranged from 1.5 to 21.3 μmol/L, compared to 0.06–0.14 μmol/L in 31 control subjects, providing a clear diagnostic separation [1].

Newborn screening LC-MS/MS Method validation

Diagnostic Specificity: Succinyladenosine Elevation in ADSL Deficiency vs. Other Conditions

While Succinyladenosine (S-Ado) is primarily elevated in ADSL deficiency, small elevations have been reported in other conditions, defining a differential diagnostic landscape. In ADSL deficiency, CSF S-Ado concentrations are highly elevated (100–500 μmol/L) [1]. Small elevations of S-Ado in CSF have also been reported in AICA-Ribosiduria (AICAR transformylase deficiency), a devastating condition involving profound intellectual disability, epilepsy, and congenital blindness, and secondary to fumarase deficiency [2]. However, the magnitude of elevation in these secondary conditions is not quantified in the literature as being within the 100–500 μmol/L range, and the co-occurrence of SAICAr elevation is absent in these other disorders. Therefore, the combination of highly elevated S-Ado and elevated SAICAr is pathognomonic for ADSL deficiency [2].

Differential diagnosis Purine metabolism Genetic testing

Normal Baseline Concentration: Succinyladenosine in CSF of Healthy Children vs. ADSL-Deficient Patients

Establishing a normal reference interval for Succinyladenosine (S-Ado) in CSF is critical for diagnostic interpretation. In a study of 26 healthy children, the mean S-Ado concentration in CSF was determined to be 1.1 ± 0.4 μmol/L (range not explicitly provided) using a validated reversed-phase HPLC method with UV detection on a C18 column [1]. This baseline value is essential for distinguishing normal from pathological accumulation. In ADSL-deficient patients, S-Ado concentrations are elevated to 100–500 μmol/L [2], representing a clear diagnostic cut-off. The method's detection limit was sufficient to quantify S-Ado in all control samples, whereas earlier reports indicated S-Ado was normally undetectable [1].

Reference intervals Clinical chemistry Pediatric neurology

Validated Application Scenarios for Succinyladenosine in Clinical Diagnostics and Metabolic Research


Diagnostic Testing for Adenylosuccinate Lyase (ADSL) Deficiency in CSF and Dried Blood Spots

Succinyladenosine quantification in CSF via HPLC-UV or LC-MS/MS is a definitive biochemical test for ADSL deficiency, with diagnostic concentrations ranging from 100–500 μmol/L in affected individuals compared to 1.1 ± 0.4 μmol/L in healthy children [1][2]. In newborn screening programs, LC-MS/MS analysis of S-Ado in dried blood spots (DBS) enables early detection, with S-Ado concentrations in ADSL patients ranging from 1.5–21.3 μmol/L compared to 0.06–0.14 μmol/L in controls [3]. The method's superior inter-assay precision for S-Ado (5.7% CV) compared to SAICAr (15.2% CV) makes S-Ado the preferred quantitative marker for high-throughput screening [3].

Prognostic Stratification of ADSL Deficiency Using S-Ado/SAICAr Ratio

The S-Ado/SAICAr ratio in CSF provides quantitative prognostic information that directly informs clinical management and genetic counseling. Ratios below 1 indicate severe neonatal encephalopathy, ratios near 1 indicate severe childhood psychomotor retardation (Type I), and ratios above 2 indicate a milder phenotype (Type II) [4]. In a clinical study, severely affected patients exhibited ratios below 2, while a markedly less affected patient had a ratio of approximately 5 [5]. This ratio is a unique differentiator not available from either biomarker alone and is essential for comprehensive patient evaluation [6].

Method Validation and Quality Control for Inherited Metabolic Disease Screening

High-purity Succinyladenosine (CAS 4542-23-8) and its stable-isotope labeled internal standard (SAdo-13C4) are essential for developing and validating LC-MS/MS methods for ADSL deficiency screening. The validated method for DBS analysis demonstrates linear quantification over 0–25 μmol/L, with recoveries between 94% and 117% for spiked samples [3]. The strict stability requirements for CSF S-Ado—including immediate freezing, storage at -80°C for long-term stability, and zero tolerance for freeze-thaw cycles—necessitate rigorous quality control protocols in clinical laboratories [7][8]. Procurement of certified reference materials and stable-isotope labeled internal standards is critical for method accuracy and regulatory compliance.

Differential Diagnosis of Neurometabolic Disorders with Autistic Features

Succinyladenosine measurement aids in the differential diagnosis of children presenting with unexplained psychomotor retardation, epilepsy, and autistic features. ADSL deficiency, characterized by highly elevated S-Ado (100–500 μmol/L in CSF) and co-elevated SAICAr, is a specific autosomal recessive cause of succinylpurinemic autism [1][2]. Small elevations of S-Ado have been reported in AICA-Ribosiduria and fumarase deficiency, but the magnitude and co-elevation pattern with SAICAr differentiate these conditions from true ADSL deficiency [7]. This application scenario supports the inclusion of S-Ado in comprehensive metabolic screening panels for unexplained neurological disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Succinyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.